4-Methylaminorex

CAS No.: 3568-94-3

Cat. No.: VC1617036

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3568-94-3 |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.21 g/mol |

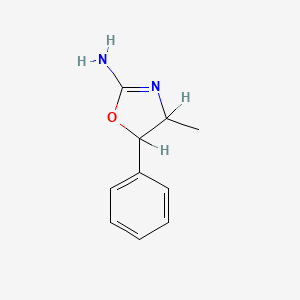

| IUPAC Name | 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |

| Standard InChI | InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12) |

| Standard InChI Key | LJQBMYDFWFGESC-UHFFFAOYSA-N |

| SMILES | CC1C(OC(=N1)N)C2=CC=CC=C2 |

| Canonical SMILES | CC1C(OC(=N1)N)C2=CC=CC=C2 |

Introduction

Chemical Properties and Structure

Chemical Identity

4-Methylaminorex (4-MAX) is classified as an oxazoline derivative with sympathomimetic properties similar to amphetamine. Its chemical identity can be outlined as follows:

| Property | Value |

|---|---|

| Chemical Name | 4,5-dihydro-4-methyl-5-phenyl-2-oxazolamine |

| Common Names | 2-amino-4-methyl-5-phenyl-2-oxazoline; 4-MAX |

| CAS Registry Number | 3568-94-3 |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Composition | C 68.16%, H 6.86%, N 15.90%, O 9.08% |

The compound was first synthesized by Poos and colleagues, with details published in the Journal of Medicinal Chemistry in 1963 . It belongs to a class of compounds that combine structural elements of oxazolines with amphetamine-like pharmacological activity, distinguishing it from classical amphetamines while maintaining similar stimulant effects .

Molecular Structure and Isomers

4-Methylaminorex exists in four stereoisomeric forms due to the presence of two chiral centers in its molecular structure. These isomers include:

-

(±)-trans-4-methylaminorex

-

(±)-cis-4-methylaminorex

Of particular significance is that the cis isomers represent the primary form involved in drug abuse . The structural configuration significantly impacts the compound's pharmacological activity, with studies by Glennon and Misenheimer demonstrating structure-activity relationships among the different isomers .

The individual enantiomers and racemates of 4-methylaminorex can be synthesized through condensation of the respective 2-amino-1-phenylpropanols with cyanogen bromide . This synthesis pathway allows for the creation of specific stereoisomers with varying pharmacological profiles and potencies.

Physical Properties

The physical characteristics of 4-methylaminorex vary somewhat by isomeric form:

| Property | Value |

|---|---|

| Physical Form | Crystals from benzene |

| Melting Point | 154.5-156°C (Poos, 1963); 139-142°C (Glennon) |

| Optical Rotation | [α]D25 -244.7° for (-)-form; [α]D25 +240.9° for (+)-form |

Pharmacology and Mechanism of Action

Neurochemical Effects

4-Methylaminorex exhibits significant effects on central nervous system neurotransmitter systems, particularly those involving monoamines. A comprehensive study of its acute neurochemical effects revealed the following key findings:

| Effect | Description |

|---|---|

| Dopamine Reduction | Reduction in dopamine concentrations to 71% of control (30 min after administration) |

| DOPAC Increase | Increase to 270% of control in dihydroxyphenylacetic acid concentrations |

| Homovanillic Acid | 2-fold increase in neostriatal levels |

| Neostriatal Neurotensin | Increase to approximately 200% of control (18h after administration) |

| Dynorphin A | Increase to approximately 400% of control (18h after administration) |

| Tryptophan Hydroxylase | Decrease in activity to 33% of control |

These neurochemical changes were observed following administration of a 10 mg/kg dose in experimental animals . The compound functions primarily as a potent dopamine releaser, with a mechanism of action that includes decreasing tryptophan hydroxylase activity in a manner similar to other amphetamine-related substances .

Comparison with Related Compounds

While 4-methylaminorex shares many pharmacological characteristics with other amphetamine analogs, it exhibits some distinctive properties. Unlike typical amphetamine derivatives, 4-methylaminorex demonstrates potent convulsant actions, which represents a significant difference in its pharmacological profile .

Recent investigations have focused on designer drug modifications of 4-methylaminorex, including para-fluorinated derivatives and para-methyl derivatives (4,4'-DMAR or "Serotoni") . These novel analogs represent ongoing attempts to create substances with similar stimulant properties while potentially circumventing existing legal controls.

The para-methyl derivative (4,4'-DMAR) has gained particular attention following its association with 26 fatal intoxications in Europe, with at least 18 of these deaths specifically linked to the (±)-cis isomer . This highlights the potential dangers associated with structural modifications of the parent compound.

Synthesis Methods

Historical Synthesis Approaches

The original synthesis of 4-methylaminorex was reported by Poos and colleagues in 1963, with the method later patented (US 3161650, 1964) . This pioneering work established the synthetic pathway that has since been modified and refined for both research and illicit production.

The synthesis and chemical properties of the various isomers were further characterized by Klein and colleagues in 1989, providing a more comprehensive understanding of the stereochemical aspects of 4-methylaminorex production .

Modern Synthesis Techniques

Contemporary approaches to synthesizing 4-methylaminorex and its derivatives typically involve condensation reactions of appropriately substituted precursors. The synthesis of stereoisomers generally proceeds via condensation of the respective 2-amino-1-phenylpropanols with cyanogen bromide .

For derivative compounds such as para-fluoro-(4-methylaminorex), synthesis may commence from precursors like para-fluorobenzaldehyde . This illustrates how relatively minor modifications to the synthetic pathway can produce analogs with potentially different pharmacological profiles.

The availability of these synthesis methods in scientific literature presents challenges for regulatory control, as they may be adapted for clandestine production of 4-methylaminorex and its analogs.

| Precautionary Statement | Description |

|---|---|

| P264 | Wash face, hands and any exposed skin thoroughly after handling |

| P270 | Do not eat, drink or smoke when using this product |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor |

| P330 | Rinse mouth |

| P501 | Dispose of contents/container to an approved waste disposal plant |

Legal Status and Regulation

International Control Measures

The (±)-cis isomers of 4-methylaminorex are classified as controlled substances under various international and national regulatory frameworks due to their stimulant properties and potential for abuse .

National Regulations

In the United States, 4-methylaminorex is controlled under 21 CFR, 1308.11 , placing it in Schedule I of controlled substances. This classification indicates that the compound is considered to have high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision.

The safety data sheet for 4-methylaminorex notes that it is "considered a controlled drug in some countries and needs to be treated according to the applicable regulations" . This reflects the international recognition of its abuse potential and associated hazards.

Analytical Detection Methods

Chromatographic Techniques

Several chromatographic methods have been developed for the detection and characterization of 4-methylaminorex and its derivatives:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Effective for separating and identifying different isomers of 4-methylaminorex .

-

Liquid Chromatography: Used in conjunction with various detection methods for quantitative analysis of the compound and its metabolites .

The metabolism of 4-methylaminorex in rats was studied by Henderson and colleagues in 1995, providing valuable information for developing analytical detection strategies for the compound and its metabolites in biological samples .

Spectroscopic Techniques

Comprehensive analytical characterization of 4-methylaminorex and its derivatives typically involves multiple spectroscopic techniques:

-

Mass Spectrometry: Single, tandem, and high-resolution mass spectrometry provide detailed structural information and can differentiate between isomers .

-

Infrared Spectroscopy: FTIR-ATR direct measurement can be used to identify the compound in solid phase .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural elucidation and is particularly valuable for distinguishing between stereoisomers .

For para-fluorinated derivatives, analytical profiles have been established using techniques such as TOF-MS, which can measure exact mass with high precision (theoretical mass: 194.0855; measured value with Δppm: -1.3) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume